(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-12-15(19(23)22-16-8-9-16)11-14-5-1-2-7-18(14)24-13-17-6-3-4-10-21-17/h1-7,10-11,16H,8-9,13H2,(H,22,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKAYYYQVFWCQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=N3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 258.28 g/mol
- IUPAC Name : (E)-N-cyclopropyl-3-(2-(pyridin-2-ylmethoxy)phenyl)prop-2-enamide
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, affecting neurotransmitter levels and signaling pathways critical for various physiological functions.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for reducing oxidative stress in cells.
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits specific phosphodiesterases | |
| Receptor Affinity | Modulates serotonin receptors |
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of derivatives similar to this compound. The results indicated a significant increase in serotonin levels in animal models, suggesting that the compound could serve as a lead for developing new antidepressants .
Case Study 2: Antioxidant Efficacy
In vitro studies demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as a therapeutic agent against oxidative stress-related disorders .
Research Findings
Recent investigations have focused on the structural modifications of similar compounds to enhance their biological activity. For instance, alterations in the cyclopropyl group and the introduction of additional functional groups have been shown to improve receptor binding affinity and selectivity .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of compounds similar to (E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide. For instance, (E)-2-cyano-N,3-diphenylacrylamide (related compound) demonstrated significant anti-inflammatory effects in various models:
- In Vitro Studies : The compound was evaluated for its ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. Results indicated a notable reduction in nitrite production and cytokine levels at non-cytotoxic concentrations .
- In Vivo Studies : In animal models, the compound exhibited significant anti-edematogenic activity, reducing paw edema and leukocyte migration in zymosan-induced peritonitis models. Doses of 50 mg/kg showed a reduction of leukocyte migration by up to 90.5% .
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases or pathways involved in tumor growth and metastasis. For example, studies on related compounds have shown their ability to inhibit Mer tyrosine kinase activity, which is implicated in various cancers .
Synthesis and Characterization
The synthesis of this compound typically involves organic synthesis techniques such as:
- Starting Materials : The synthesis begins with readily available precursors that undergo various reactions including condensation and cyclization.
- Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related compounds found that they significantly reduced inflammation markers in both in vitro and in vivo models. The findings suggest that modifications to the cyano and phenyl groups can enhance anti-inflammatory efficacy .
Case Study 2: Anticancer Activity
Another study focused on a structurally similar compound demonstrated its effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation through targeted molecular pathways .
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Zymosan-induced mice | 5, 10, 50 | Reduced leukocyte migration by up to 90% |
| Cytokine modulation | Macrophage cultures | 25, 50 | Decreased IL-1β and TNFα production |
| Anticancer potential | Cancer cell lines | Variable | Induced apoptosis; inhibited proliferation |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridinylmethoxy Group
The pyridin-2-ylmethoxy moiety is susceptible to nucleophilic substitution under acidic or basic conditions. For example:
-
Ether Cleavage : Treatment with HBr or HI can cleave the ether bond, yielding a phenol derivative and a pyridinylmethyl halide.
Example Reaction :This reaction is analogous to ether cleavage in related aryloxy compounds .
Hydrolysis of the Cyano Group
The electron-withdrawing cyano group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Forms a carboxylic acid.
-
Basic Hydrolysis : Yields an amide intermediate, which can further hydrolyze to a carboxylate.
This reactivity is well-documented for cyano-enamide derivatives .
Cyclization Reactions
The cyano and enamide groups facilitate cyclization with β-keto esters or diketones:
-
Dihydropyridine Formation : Reacting with methyl 3-oxobutanoate under basic conditions produces dihydropyridine derivatives, as observed in similar enamide-cyano systems .
Product : Methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate.
Reduction of the α,β-Unsaturated Enamide
The double bond in the prop-2-enamide moiety is prone to hydrogenation:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas yields the saturated amide derivative.
This reaction preserves the cyano and cyclopropylamide groups .
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed couplings:
-
Suzuki Coupling : The brominated derivative of the phenyl ring reacts with arylboronic acids to form biaryl systems.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
Acid/Base-Mediated Rearrangements
The enamide’s conjugated system allows for acid- or base-catalyzed isomerization:
-
Z/E Isomerization : Under UV light or thermal conditions, the (E)-configuration may isomerize to the (Z)-form, altering biological activity.
Interaction with Biological Targets
While not a classical "chemical reaction," the compound’s mechanism of action involves non-covalent interactions:
-
Kinase Inhibition : The pyridinylmethoxy and enamide groups bind to ATP pockets in kinases, as seen in structurally related inhibitors like Neratinib .
-
Electrophilic Reactivity : The cyano group may act as a mild electrophile in biochemical pathways.
Critical Analysis of Reactivity
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Acrylamides
Structural and Electronic Differences
- Cyclopropyl vs.
- Pyridinylmethoxy vs. Thiazole : The pyridinylmethoxy group offers a distinct hydrogen-bond acceptor compared to the thiazole ring in , which may alter target selectivity .
- Halogenated Analogs : Compounds with chloro/fluoro substituents () exhibit higher lipophilicity, suggesting improved blood-brain barrier penetration relative to the target compound’s polar pyridine group .
Crystallographic and Physicochemical Insights
- The monoclinic crystal system (P21/c) observed in ’s analog indicates tight molecular packing, which correlates with stability and slow dissolution rates .
- The pyridinylmethoxy group in the target compound likely enhances aqueous solubility compared to non-polar analogs (e.g., ) due to its polarizable nitrogen atom.
Q & A
Q. What synthetic methodologies are reported for (E)-2-cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reaction : Reacting halogenated nitroarenes (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol derivatives under alkaline conditions to form intermediates .
- Reduction : Iron powder in acidic conditions reduces nitro groups to amines .
- Condensation : Cyanoacetic acid reacts with the amine intermediate using condensing agents like HATU in anhydrous DMSO, followed by purification via silica gel chromatography .
Optimization tips : Use inert atmospheres for moisture-sensitive steps, monitor reaction progress via TLC, and optimize stoichiometry to improve yields (typically 69–74% for similar compounds) .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent patterns. For example, the (E)-configuration of the enamide is confirmed by coupling constants () between α,β-unsaturated protons .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]) and fragmentation patterns validate the molecular formula .
- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Target selection : Focus on kinases or receptors (e.g., orexin-1, EGFR) due to structural similarity to known inhibitors like XCT790 .
- Assays : Use cell viability (MTT) assays for antiproliferative activity or fluorescence polarization for binding affinity. Include positive controls (e.g., AZD9291 for EGFR) .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing be analyzed to predict solid-state properties?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELXL refinement. For example, monoclinic systems (space group ) with unit cell parameters , , , and are common for related enamide derivatives .
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., for dimeric interactions) to understand supramolecular assembly .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the cyclopropyl, pyridylmethoxy, or cyano groups. For example, replacing pyridylmethoxy with morpholine increases solubility .
- Biological testing : Compare IC values across analogs in enzyme inhibition assays. Correlate substituent electronegativity with activity .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR T790M mutant). Focus on key interactions like π-π stacking with pyridyl groups .
- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to optimize pharmacokinetic properties .
Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
